molecular formula C14H13N3O4 B8637969 Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- CAS No. 29178-59-4

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-

Cat. No.: B8637969
CAS No.: 29178-59-4
M. Wt: 287.27 g/mol
InChI Key: CHBGJLWDJXAZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- is an organic compound with the molecular formula C14H13N3O4. It is a solid powder that is soluble in organic solvents like ethanol and ether but has poor solubility in water . This compound is known for its unique structure, which includes both amino and nitro functional groups attached to a phenoxyphenyl acetamide backbone.

Properties

CAS No.

29178-59-4

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N-[4-(3-amino-4-nitrophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H13N3O4/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18)

InChI Key

CHBGJLWDJXAZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- can be synthesized through a multi-step process. One common method involves the nitration of 4-aminophenol to produce 3-amino-4-nitrophenol. This intermediate is then reacted with 4-bromophenyl acetate under basic conditions to form the desired product . The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various electrophiles, solvents like DMF or dichloromethane (DCM)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

Major Products Formed

Scientific Research Applications

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets. The compound’s nitro and amino groups allow it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Aminophenoxy)phenyl)acetamide
  • N-(4-(3-Aminophenylthio)phenyl)acetamide
  • N-(4-(4-Nitrophenoxy)phenyl)acetamide

Uniqueness

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- is unique due to the presence of both amino and nitro groups on the phenoxyphenyl acetamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.